Piperlotine C

Descripción general

Descripción

La Piperlotina C es un metabolito secundario aislado de plantas del género Piper, como Piper lolot. Es un alcaloide amida conocido por su potente actividad antiagregación plaquetaria. El compuesto tiene una fórmula molecular de C16H21NO4 y un peso molecular de 291,34 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Piperlotina C se puede sintetizar mediante varios métodos, incluida la reacción de Horner-Wadsworth-Emmons. Esta reacción implica el uso de hidruro de sodio y p-anisaldehído en tetrahidrofurano anhidro a 0 °C, lo que produce Piperlotina C en rendimientos moderados . Otro método implica el uso de ácido oxálico dihidratado como catalizador homogéneo en una síntesis de cinco componentes en un solo paso .

Métodos de producción industrial: La producción industrial de Piperlotina C generalmente implica la extracción de plantas del género Piper. El extracto metanólico de Piper lolot se somete a aislamiento guiado por actividad para producir Piperlotina C junto con otros alcaloides amida .

Análisis De Reacciones Químicas

Structural Determinants of Reactivity

Piperlotine C’s chemical behavior is governed by:

-

Electron-donating groups (EDG) : Two methoxy (-OCH) substituents enhance aromatic ring electron density, favoring electrophilic aromatic substitution but reducing anti-inflammatory activity compared to electron-withdrawing analogs .

-

Conjugated enone system : The α,β-unsaturated amide enables Michael addition reactions and serves as a dienophile in Diels-Alder cycloadditions .

Comparative Reactivity and Biological Activity

The substitution pattern directly influences both chemical reactivity and pharmacological effects :

| Compound | MMP-9 Inhibition (Pa/Pi) | TNF Inhibition (Pa/Pi) | Anti-inflammatory Activity (Edema Inhibition %) |

|---|---|---|---|

| This compound | 0.791/0.003 | 0.639/0.010 | 42.24 |

| 6 (CF-substituted) | 0.631/0.012 | 0.410/0.053 | 60.32 |

Pa = Probability of activity; Pi = Probability of inactivity .

Key Observations :

-

Methoxy groups reduce anti-inflammatory potency (42.24% edema inhibition) compared to trifluoromethyl derivatives (6 : 60.32%) .

-

Extended conjugation in analogs (e.g., derivative 2 ) decreases activity due to steric and electronic effects .

Mechanistic Insights from Analogous Systems

While direct kinetic data for this compound is limited, studies on related α,β-unsaturated amides reveal:

-

Radical scavenging : The enone system participates in hydrogen atom transfer (HAT) reactions, quenching reactive oxygen species .

-

Metabolic stability : Methoxy groups enhance resistance to cytochrome P450-mediated oxidation compared to nitro-substituted analogs .

Synthetic Modifications and Derivatives

This compound serves as a scaffold for generating analogs with tailored properties:

-

Nitro derivatives : Introducing -NO groups (e.g., compound 5 ) reduces bioactivity (31.68% edema inhibition) due to increased metabolic susceptibility .

-

Fluorinated analogs : CF-substituted derivatives exhibit enhanced lipophilicity (logP = 3.82) and absorption .

Computational Predictions

Machine learning models (e.g., PASS Online) predict this compound’s moderate MMP-9 and TNF inhibition (Pa = 0.791 and 0.639, respectively), aligning with experimental data .

Aplicaciones Científicas De Investigación

La Piperlotina C tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como precursor para sintetizar otros compuestos bioactivos.

Medicina: Se ha investigado por sus propiedades antiinflamatorias y anticancerígenas.

Industria: Se utiliza en el desarrollo de nuevos fármacos y como ingrediente bioactivo en diversas formulaciones.

Mecanismo De Acción

La Piperlotina C ejerce sus efectos principalmente a través de la inhibición de la agregación plaquetaria. Se dirige a las vías del factor activador de plaquetas y el ácido araquidónico, lo que lleva a una reducción de la agregación plaquetaria. El compuesto también aumenta la permeabilidad de la membrana celular y altera el potencial de la membrana mitocondrial, lo que contribuye a su bioactividad .

Compuestos similares:

- Piperlotina A

- Piperlotina D

- Piperina

- Sarmentina

- Pellitorina

Comparación: La Piperlotina C es única debido a su potente actividad antiagregación plaquetaria en comparación con otros compuestos similares. Si bien la Piperlotina A y D también exhiben propiedades antiplaquetarias, la Piperlotina C ha demostrado una mayor eficacia en la inhibición de la agregación plaquetaria inducida por el ácido araquidónico y el factor activador de plaquetas .

La piperina, otro compuesto del género Piper, es conocida por sus propiedades antiinflamatorias y anticancerígenas, pero no exhibe el mismo nivel de actividad antiplaquetaria que la Piperlotina C . La Sarmentina y la Pellitorina tienen perfiles farmacológicos diferentes, con la Sarmentina mostrando actividad insecticida y la Pellitorina utilizada por sus propiedades analgésicas .

Comparación Con Compuestos Similares

- Piperlotine A

- Piperlotine D

- Piperine

- Sarmentine

- Pellitorine

Comparison: Piperlotine C is unique due to its potent antiplatelet aggregation activity compared to other similar compounds. While Piperlotine A and D also exhibit antiplatelet properties, this compound has shown higher efficacy in inhibiting platelet aggregation induced by arachidonic acid and platelet activating factor .

Piperine, another compound from the Piper genus, is known for its anti-inflammatory and anti-cancer properties, but it does not exhibit the same level of antiplatelet activity as this compound . Sarmentine and Pellitorine have different pharmacological profiles, with Sarmentine showing insecticidal activity and Pellitorine being used for its analgesic properties .

Actividad Biológica

Piperlotine C is an alkaloid derived from the Piper species, particularly isolated from Piper lolot. This compound has garnered attention in pharmacological research due to its diverse biological activities, including anti-inflammatory, anti-platelet aggregation, and potential antimicrobial effects.

Chemical Structure and Properties

This compound is characterized by its unique structure as an α,β-unsaturated amide. Its molecular formula and structural characteristics contribute to its biological activity. The compound's activity is often compared with other piperlotines, such as Piperlotine A, to elucidate structure-activity relationships (SAR).

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study evaluating the anti-inflammatory effects of various piperlotines, this compound was tested using a carrageenan-induced acute inflammation model in mice. The results indicated that this compound inhibited paw edema with a percentage inhibition of 3.8% at a dosage of 25 mg/kg, compared to indomethacin, which had a 31.04% inhibition at the same dosage .

Table 1: Anti-inflammatory Activity of this compound Compared to Other Compounds

| Compound | Paw Edema (mm) | % Edema Inhibition |

|---|---|---|

| Carrageenan | 0.65 ± 0.07 | - |

| Indomethacin (20 mg/kg) | 0.48 ± 0.03 | 31.04 |

| Piperlotine A | 0.59 ± 0.05 | 9.21 |

| This compound | 0.62 ± 0.08 | 3.8 |

The study highlighted that the presence of electron-donating groups (EDG) in the aromatic ring of piperlotines enhances their anti-inflammatory activity, while electron-withdrawing groups (EWG) can significantly impact efficacy .

Anti-platelet Activity

This compound has also been evaluated for its anti-platelet aggregation properties. It demonstrated an IC50 value of 26.6 µg/mL when induced by arachidonic acid, indicating its potential as an anti-thrombotic agent . This activity suggests that this compound could be beneficial in managing cardiovascular diseases related to platelet aggregation.

Antimicrobial Activity

In addition to its anti-inflammatory and anti-platelet activities, this compound has shown some antibacterial effects against Mycobacterium tuberculosis (MTb) strains when tested alongside other derivatives . Although specific MIC values for this compound were not detailed in the studies reviewed, the potential for combination therapies with first-line antituberculosis drugs has been suggested.

Case Studies and Research Findings

A comprehensive examination of this compound's biological activities reveals its multifaceted role in pharmacology:

- Study on Anti-inflammatory Effects : In vivo studies indicated that while this compound had lower edema inhibition compared to indomethacin, it still exhibited notable activity among the tested piperlotines .

- Anti-platelet Aggregation : The compound's ability to inhibit platelet aggregation presents a promising avenue for further research into cardiovascular applications .

- Potential Antimicrobial Applications : The exploration of Piperlotines' effects on MTb suggests a need for more extensive studies into their use as adjunct therapies in tuberculosis treatment .

Propiedades

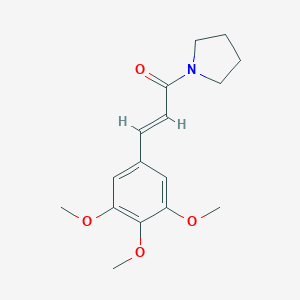

IUPAC Name |

(E)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFKYDTUEMTUNY-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703-35-1 | |

| Record name | Pyrrolidine, 1-(3,4,5-trimethoxycinnamoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.